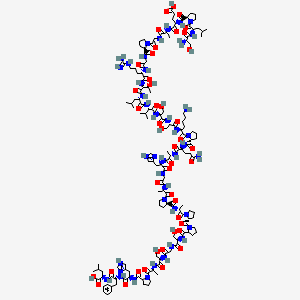

Pro-Adrenomedullin (153-185), human

Description

Historical Context of the Discovery of Adrenomedullin-Related Peptides

The journey to understanding Pro-Adrenomedullin (153-185) begins with the discovery of Adrenomedullin (B612762) (ADM) in 1993 by Kitamura and colleagues. pancreapedia.orgnih.gov They isolated this novel 52-amino acid peptide from a human pheochromocytoma, a tumor of the adrenal medulla, and noted its potent and long-lasting hypotensive effects. oup.comscispace.com This discovery opened the door to the exploration of a new family of related peptides. Subsequent research revealed that ADM belongs to the calcitonin/calcitonin gene-related peptide (CGRP) family, sharing some structural similarities. pancreapedia.orgopenaccesspub.org Further investigation into the biosynthesis of ADM led to the identification of its precursor protein, preproadrenomedullin, and the other bioactive peptides derived from it, including Pro-Adrenomedullin (153-185). oup.comresearchgate.net

Biosynthetic Origin of Pro-Adrenomedullin (153-185) from the Preproadrenomedullin Precursor

Pro-Adrenomedullin (153-185) is a product of the post-translational processing of the 185-amino acid precursor, preproadrenomedullin. oup.comresearchgate.net The gene encoding this precursor is located on human chromosome 11. oup.com The initial preproadrenomedullin molecule undergoes cleavage of a 21-amino acid signal peptide, resulting in proadrenomedullin. openaccesspub.org This prohormone is then further processed by pro-protein convertases to yield several peptide fragments. acs.orgnih.gov

These fragments include:

Proadrenomedullin N-terminal 20 peptide (PAMP): A bioactive peptide with its own distinct functions. researchgate.netnih.gov

Adrenomedullin (ADM): A 52-amino acid peptide with potent vasodilatory properties. pancreapedia.orgnih.gov

Mid-regional proadrenomedullin (MR-proADM): A more stable fragment often used as a biomarker for ADM levels. researchgate.net

Pro-Adrenomedullin (153-185) (Adrenotensin): The C-terminal fragment of the prohormone. openaccesspub.orgresearchgate.net

The generation of these multiple peptides from a single precursor highlights the efficient and complex nature of the adrenomedullin system.

Properties

Molecular Formula |

C143H224N42O43 |

|---|---|

Molecular Weight |

3219.6 |

Origin of Product |

United States |

Receptor Pharmacology and Signal Transduction

Identification and Characterization of Specific Receptors for Pro-Adrenomedullin (153-185)

Research has identified specific G-protein coupled receptors (GPCRs) that are activated by peptides derived from proadrenomedullin, including the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor ACKR3 (also known as CXCR7).

MrgX2: The human G-protein-coupled receptor, MrgX2, has been identified as a receptor for proadrenomedullin N-terminal peptides. nih.govnih.gov Specifically, PAMP-12, a truncated form of the proadrenomedullin N-terminal 20 peptide (PAMP), is a potent endogenous agonist of MrgX2. nih.govrndsystems.com Studies have shown that MrgX2 is expressed in human mast cells and dorsal root ganglia. nih.govmdpi.com Activation of MrgX2 by its ligands, including PAMP-12, can trigger mast cell degranulation and is implicated in inflammatory and pain responses. mdpi.com

ACKR3/CXCR7: The atypical chemokine receptor ACKR3 has been identified as a receptor for proadrenomedullin-derived peptides. nih.govacs.orguliege.be Notably, PAMP-12 demonstrates a stronger potency towards ACKR3 than adrenomedullin (B612762) itself. nih.govacs.orguliege.be ACKR3 functions as a scavenger receptor, meaning it internalizes and degrades its ligands, thereby regulating their availability for other receptors. nih.govplos.org This suggests ACKR3 plays a role in modulating the activity of PAMP-12. nih.govacs.orguliege.be While ACKR3 binds PAMP-12, it does so without initiating classical G-protein signaling or ERK phosphorylation. nih.govacs.orguliege.be

Ligand-Receptor Binding Kinetics and Affinity Studies

The binding affinity of proadrenomedullin-derived peptides to their respective receptors has been a subject of study, revealing nuances in their interactions.

MrgX2: PAMP-12 is a potent agonist for MrgX2, with an EC50 value of 57.2 nM. rndsystems.com The interaction between PAMP and the MrgX2 receptor shares structural features with another of its ligands, cortistatin. nih.gov

ACKR3/CXCR7: While adrenomedullin shows moderate activity towards ACKR3, PAMP, and particularly its processed form PAMP-12, exhibit a stronger potency for this receptor. nih.govacs.orguliege.be The binding of PAMP-12 to ACKR3 leads to the recruitment of β-arrestin and efficient internalization of the receptor-ligand complex. nih.govacs.orguliege.be It is important to note that adrenotensin (Pro-Adrenomedullin (153-185)) itself did not show detectable activity in inducing β-arrestin recruitment to ACKR3 in the studies conducted. acs.org

Interactive Data Table: Ligand-Receptor Binding Affinities

| Ligand | Receptor | Reported Affinity (EC50) | Key Findings |

| PAMP-12 | MrgX2 | 57.2 nM rndsystems.com | Potent endogenous agonist. rndsystems.com |

| PAMP-12 | ACKR3/CXCR7 | Stronger potency than ADM nih.govacs.orguliege.be | Induces β-arrestin recruitment and internalization without G-protein signaling. nih.govacs.orguliege.be |

| Adrenomedullin (ADM) | ACKR3/CXCR7 | Moderate activity nih.govacs.orguliege.be | Less potent than PAMP-12. nih.govacs.orguliege.be |

Intracellular Signaling Cascades Mediated by Pro-Adrenomedullin (153-185)

The activation of receptors by proadrenomedullin-derived peptides triggers distinct intracellular signaling cascades.

G-protein Signaling: Activation of the MrgX2 receptor by PAMP peptides couples to both Gαq and Gαi proteins. nih.gov This dual coupling is consistent with the known pharmacological profile of PAMP signaling, leading to downstream effects such as calcium mobilization and inhibition of adenylyl cyclase. nih.gov

cAMP Pathway: The signaling through MrgX2 can lead to the inhibition of forskolin-elevated cyclic AMP (cAMP) accumulation. nih.gov In vascular smooth muscle cells, different peptides derived from proadrenomedullin can have varying effects on cAMP levels and subsequent adrenomedullin gene expression, suggesting complex regulatory loops. nih.gov For instance, while ADM and PAMP treatment can increase cAMP and decrease ADM mRNA, Pro-Adrenomedullin (153-185) treatment has been shown to increase ADM mRNA. nih.gov

Nitric Oxide Pathways: While adrenomedullin is known to stimulate nitric oxide (NO) production, leading to vasodilation, the direct effect of Pro-Adrenomedullin (153-185) on NO pathways is less characterized. openaccesspub.orgnih.gov Adrenomedullin's activation of its receptors can increase intracellular calcium, which in turn activates endothelial nitric oxide synthase (eNOS) to produce NO. openaccesspub.orgnih.gov

Physiological Modulatory Roles: Insights from Preclinical and Mechanistic Research

Modulation of Vascular Homeostasis and Tone in Experimental Models

Pro-adrenomedullin (153-185) and its related peptide, adrenomedullin (B612762) (ADM), are recognized for their profound influence on the vascular system. uniprot.orgmdpi.com Experimental studies have illuminated the mechanisms underlying their vasodilatory effects and their impact on vascular permeability and endothelial function.

Mechanisms of Vasodilatory Effects

The vasodilatory action of the adrenomedullin system is a key feature of its cardiovascular effects. mdpi.comnih.gov This relaxation of blood vessels is mediated through multiple pathways. One primary mechanism involves the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production in vascular smooth muscle cells, leading to their relaxation. amegroups.orghumordiagnostica.co.za Another significant pathway is the stimulation of nitric oxide (NO) synthesis in endothelial cells, which also promotes vasodilation. mdpi.comamegroups.org Research also points to the involvement of calcium-activated potassium channels in mediating the vascular muscle relaxant effects. amegroups.org

Preclinical studies have consistently demonstrated the potent hypotensive and vasodilatory properties of peptides derived from pro-adrenomedullin. uniprot.org These effects are crucial for the physiological regulation of blood pressure and blood flow. nih.gov

Influence on Vascular Permeability and Endothelial Function in Research Systems

Beyond vasodilation, Pro-adrenomedullin (153-185) and the broader adrenomedullin system play a critical role in maintaining the integrity of the vascular endothelium. mdpi.com The endothelium is a key regulator of vascular permeability, and its proper function is essential for preventing fluid leakage from the blood vessels into the surrounding tissues. nih.gov

Research indicates that adrenomedullin helps to preserve endothelial barrier integrity, thereby decreasing vascular permeability. mdpi.com This is particularly important in pathological conditions such as sepsis, where endothelial dysfunction and increased permeability are central features. mdpi.comresearchgate.net In vitro experiments using human umbilical vein endothelial cells (HUVECs) have shown that adrenomedullin can regulate both permeability and cell migration. nih.gov Furthermore, preclinical models of sepsis have demonstrated that modulating adrenomedullin activity can improve vascular barrier function and reduce organ dysfunction. nih.gov

The table below summarizes key research findings on the modulation of vascular homeostasis by the adrenomedullin system.

| Research Area | Key Findings | Experimental Models |

| Vasodilation | Stimulation of cAMP and nitric oxide production. mdpi.comamegroups.orghumordiagnostica.co.za | In vitro cell cultures, animal models. |

| Vascular Permeability | Preservation of endothelial barrier integrity. mdpi.com | In vitro cell cultures (HUVECs), animal models of sepsis. nih.govnih.gov |

| Endothelial Function | Regulation of endothelial cell migration. nih.gov | In vitro cell cultures. |

Renal Physiological Regulation in in vitro and Animal Studies

The kidneys are a significant site of action for the pro-adrenomedullin system, where it exerts important regulatory effects on hormone secretion and fluid and electrolyte balance.

Natriuretic and Diuretic Actions (indirectly via ADM system relevance)

The adrenomedullin system, as a whole, demonstrates significant natriuretic (excretion of sodium in urine) and diuretic (increased urine production) effects. nih.govopenaccesspub.org These actions are largely a consequence of its influence on renal blood flow and glomerular filtration. nih.govopenaccesspub.org By inducing vasodilation in the renal vasculature, adrenomedullin increases renal blood flow and the glomerular filtration rate, leading to enhanced excretion of sodium and water. nih.govopenaccesspub.org

Animal studies have provided direct evidence for these effects. For instance, intrarenal arterial infusion of ADM in dogs resulted in increased renal blood flow, diuresis, and natriuresis. nih.gov Similarly, intracerebroventricular administration of adrenomedullin in conscious rats led to a significant increase in urinary volume and sodium excretion. nih.gov These findings underscore the importance of the central and peripheral actions of the adrenomedullin system in the regulation of kidney function.

The following table details the renal physiological effects observed in preclinical research.

| Physiological Effect | Mechanism/Observation | Experimental System |

| Aldosterone (B195564) Secretion | Inhibition of secretion. uniprot.orgmdpi.comsemanticscholar.org | In vitro adrenal cell cultures. |

| Natriuresis | Increased urinary sodium excretion. nih.govnih.gov | Animal models (dogs, rats). |

| Diuresis | Increased urinary volume. nih.govnih.gov | Animal models (dogs, rats). |

Cardiac Function Modulation in Isolated Organ and Animal Preparations

The influence of the pro-adrenomedullin system extends to the heart, where it modulates contractility and provides protective effects against injury.

Experimental findings on the direct effect of adrenomedullin on myocardial contractility have been somewhat inconsistent across different studies and models. sci-hub.box Some research suggests a positive inotropic (increased contractility) effect. Studies using rat papillary muscle and perfused whole hearts have shown that ADM can increase myocardial contractility, potentially through both cAMP-dependent and independent mechanisms. sci-hub.box

Conversely, other studies have reported a negative inotropic (decreased contractility) effect or no effect at all. openaccesspub.org The variability in these findings may be attributable to differences in experimental models and conditions. openaccesspub.org

Beyond direct contractility, the adrenomedullin system is implicated in cardioprotective mechanisms. It has been shown to inhibit protein synthesis and hypertrophy in cardiomyocytes, as well as the proliferation of cardiac fibroblasts. scispace.com This suggests a role in mitigating adverse cardiac remodeling in response to conditions like hypertension or heart failure. scispace.com

The table below presents a summary of the observed effects on cardiac function.

| Aspect of Cardiac Function | Observed Effects in Experimental Models |

| Myocardial Contractility | Inconsistent results: some studies show positive inotropic effects, while others report negative or no effects. sci-hub.boxopenaccesspub.org |

| Cardioprotection | Inhibition of cardiomyocyte hypertrophy and fibroblast proliferation. scispace.com |

Inotropic and Chronotropic Effects

Preclinical research has shown that adrenomedullin (ADM) exerts positive inotropic effects on the heart. nih.gov In isolated rat papillary muscles, ADM demonstrated a concentration-dependent increase in contractile force. nih.gov This effect is at least partially mediated through a cyclic AMP (cAMP)-dependent pathway, as ADM was found to significantly increase intracellular cAMP levels. nih.gov The positive inotropic action of ADM is further supported by findings that it can augment myocardial contractility by increasing intracellular calcium levels through a cAMP-independent mechanism as well. nih.gov

Studies have identified that ADM activates the adenylate cyclase-cAMP system in isolated cardiac myocytes, a primary pathway for regulating myocardial contractility. nih.gov The inotropic effects induced by ADM were enhanced in the presence of a phosphodiesterase inhibitor and suppressed by protein kinase A inhibitors, further solidifying the role of the cAMP-dependent pathway. nih.gov While direct studies on the inotropic and chronotropic effects of the specific Pro-Adrenomedullin (153-185) fragment are less prevalent, the actions of ADM provide a foundational understanding of the potential cardiac effects within the broader pro-adrenomedullin system.

Systemically, administration of ADM leads to an increase in cardiac output. nih.gov This is attributed to both a decrease in systemic vascular resistance and an increase in coronary blood flow due to vasodilation. nih.gov

Role in Myocardial Responses to Stress (indirectly via ADM system relevance)

The adrenomedullin system plays a significant role in the heart's response to stress, such as in the context of myocardial infarction and heart failure. nih.gov Plasma levels of ADM are elevated in patients experiencing these conditions, suggesting a compensatory or protective role. nih.govoup.com In fact, mid-regional pro-adrenomedullin (MR-proADM), a more stable fragment of the ADM precursor, is utilized as a biomarker for prognosis and survival in patients with coronary artery disease and heart failure. nih.govnih.gov

Following a myocardial infarction, increased ADM levels are associated with the severity of the condition. nih.gov Research in mouse models of myocardial infarction has shown an induction of the pro-adrenomedullin gene and protein expression during the early phase of the infarction. nih.gov This upregulation occurs alongside cardiomyocyte apoptosis and inflammation, which are key processes in post-infarction remodeling. nih.gov

Preclinical studies suggest that ADM may have cardioprotective effects by reducing cardiac hypertrophy and fibrosis, modulating fibroblast proliferation, and decreasing myocyte apoptosis. mdpi.com It also appears to attenuate oxidative stress. mdpi.com In vitro experiments have demonstrated that both pro-adrenomedullin and ADM have anti-apoptotic effects on cardiomyocytes under ischemic conditions. nih.gov These findings point to the therapeutic potential of modulating the ADM system to improve outcomes after cardiac injury. nih.gov

| Condition | Observation | Potential Implication | Reference |

|---|---|---|---|

| Myocardial Infarction | Elevated plasma ADM and MR-proADM levels. | Prognostic biomarker and potential protective response. | nih.govnih.gov |

| Heart Failure | Increased plasma ADM levels correlated with disease severity. | Compensatory mechanism to counteract cardiac dysfunction. | nih.govoup.com |

| Experimental Myocardial Infarction (mice) | Induction of ProADM gene and protein expression. | Involvement in the early inflammatory and remodeling processes. | nih.gov |

| Cardiomyocytes in vitro (ischemia) | ProADM and ADM exhibit anti-apoptotic effects. | Potential to reduce cardiomyocyte loss during ischemic events. | nih.gov |

Neuroendocrine and Central Nervous System Involvement in Research Models

Inhibition of Adrenocorticotropin Release

Research has demonstrated that peptides derived from prepro-adrenomedullin can influence the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. Specifically, both ADM and pro-adrenomedullin N-terminal 20 peptide (PAMP) have been shown to inhibit basal ACTH secretion in cultured rat pituitary cells. nih.gov This inhibitory effect occurs at physiologically relevant concentrations. nih.gov

Interestingly, the mechanisms of action for ADM and PAMP appear to differ. The inhibition of basal ACTH secretion by PAMP is blocked by the potassium channel blocker glybenclamide, suggesting the involvement of potassium channels in its mechanism. nih.gov However, glybenclamide does not affect the inhibitory action of ADM on ACTH secretion, indicating that these two peptides from the same precursor molecule can produce similar biological effects through distinct pathways. nih.gov The fundamental biological effects of ADM also include the inhibition of adrenocorticotropic hormone (ACTH). nih.gov

Influence on Blood-Brain Barrier and Neuroprotection (indirectly via ADM system relevance)

The adrenomedullin system has been implicated in maintaining the integrity and function of the blood-brain barrier (BBB). Adrenomedullin is secreted by brain vascular endothelial cells and is considered a critical regulator of the BBB. nih.gov In vitro studies using a model of the BBB have shown that ADM can improve barrier function. nih.gov

Specifically, ADM has been found to dose-dependently increase the transendothelial electrical resistance (TEER), a measure of barrier tightness, in brain microvascular endothelial cell monolayers. nih.gov It also reduces the permeability of the barrier to small molecules. nih.gov Mechanistically, ADM is thought to exert these effects by increasing intracellular cAMP levels, which in turn leads to the phosphorylation and increased expression of the tight junction protein claudin-5, a key component of the BBB. nih.gov These findings suggest a neuroprotective role for the ADM system by helping to maintain the selective permeability of the BBB.

Immunomodulatory and Anti-Inflammatory Activities in Cellular and Animal Models

The adrenomedullin system, including its various peptide components, exhibits complex immunomodulatory and anti-inflammatory properties. humordiagnostica.co.zaoatext.com Adrenomedullin can act as both a hormone and a cytokine, playing a central role in the regulation of various mediators of inflammation. humordiagnostica.co.za

Regulation of Cytokine Secretion

Adrenomedullin has been shown to have a dual role in regulating cytokine secretion, exhibiting both pro- and anti-inflammatory effects depending on the context. humordiagnostica.co.zaopenaccesspub.org Inflammatory stimuli such as lipopolysaccharides and pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent stimulators of ADM production. humordiagnostica.co.zaopenaccesspub.org

In turn, ADM can influence the secretion of other cytokines. For instance, in a macrophage cell line, ADM has been shown to affect the gene expression and secretion of various cytokines. humordiagnostica.co.za It has been reported to play a regulatory and stabilizing role among pro-inflammatory and anti-inflammatory cytokines. openaccesspub.org Specifically, ADM can stimulate the release of the pro-inflammatory cytokine IL-6, while also stimulating the release of the anti-inflammatory cytokine IL-10, which can suppress the production of TNF-α and IL-1β. openaccesspub.org This suggests that the ADM system is involved in a complex feedback loop that helps to modulate the inflammatory response. humordiagnostica.co.zaopenaccesspub.org

| Stimulus for ADM Production | Effect of ADM on Cytokine Secretion | Cell/Model System | Reference |

|---|---|---|---|

| Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α) | Stimulates release of Interleukin-6 (IL-6) and Interleukin-10 (IL-10). | Macrophage cell line | openaccesspub.org |

| Lipopolysaccharide (LPS) | Stimulates ADM production. | Vascular smooth muscle cells | humordiagnostica.co.za |

| - | Exhibits both pro- and anti-inflammatory effects on cytokine gene expression. | Macrophage cell line | humordiagnostica.co.za |

Antimicrobial Effects in Research Settings

The precursor protein, proadrenomedullin, gives rise to several bioactive peptides, including adrenomedullin (AM) and proadrenomedullin N-terminal 20 peptide (PAMP), both of which have demonstrated notable antimicrobial properties in preclinical research. oup.comthermofisher.com Studies have shown that these peptides possess microbicidal activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. oup.comnih.gov The proposed mechanism for this action involves the formation of membrane channels, leading to cell lysis. thermofisher.comnih.gov Specifically, the carboxy-terminal region of adrenomedullin is thought to be crucial for its antimicrobial effect, which appears to function independently of its classical signaling pathways. thermofisher.comoatext.com

In contrast, research into the specific biological functions of the Pro-Adrenomedullin (153-185) fragment, or Adrenotensin, has not yielded evidence of direct antimicrobial activity. acs.org While its sister peptides from the same precursor are recognized for their role in host defense, current experimental data does not support a similar function for Adrenotensin itself. acs.org

Table 1: Antimicrobial Activity of Peptides Derived from Pro-Adrenomedullin

| Peptide Fragment | Antimicrobial Activity | Mechanism of Action | Target Organisms |

|---|---|---|---|

| Pro-Adrenomedullin (153-185) / Adrenotensin | No direct activity detected in reported studies. acs.org | Not Applicable | Not Applicable |

| Adrenomedullin (AM) | Potent antimicrobial and bactericidal effects. nih.govoatext.commednexus.org | Disruption and permeabilization of cell walls; membrane channel formation. nih.govoatext.com | Gram-positive bacteria, Gram-negative bacteria (E. coli, S. aureus), Candida albicans. oup.comnih.govoatext.com |

| Proadrenomedullin N-terminal 20 peptide (PAMP) | Potent microbicidal action. oup.com | Increases outer membrane permeability. thermofisher.com | Gram-positive and Gram-negative bacteria (E. coli), Candida albicans. oup.comthermofisher.com |

Cellular Growth and Apoptosis Regulation in Experimental Systems

In contrast to its apparent lack of antimicrobial function, Pro-Adrenomedullin (153-185), or Adrenotensin, has been shown in experimental settings to play a role in regulating cellular growth, particularly proliferation.

Research has demonstrated that Adrenotensin induces the proliferation of vascular smooth muscle cells. nih.gov This proliferative effect is a key aspect of its vasoactive properties, which stand in contrast to the vasodilatory effects of the related peptide, adrenomedullin. nih.gov

Further detailed mechanistic studies in cultured rat renal mesangial cells have illuminated the signaling pathway through which Adrenotensin exerts its proliferative effects. nih.govnih.gov In these experimental systems, Adrenotensin treatment was found to stimulate cell proliferation in a concentration-dependent manner. This action is not direct but is mediated by the local renin-angiotensin system. Adrenotensin treatment leads to an increase in Angiotensin II (Ang II) levels and upregulates the expression of the Angiotensin II Type 1 (AT1) receptor. nih.govnih.gov The subsequent activation of the AT1 receptor by Ang II is the direct trigger for the observed increase in cell proliferation and synthesis of extracellular matrix components like collagen type IV. nih.govnih.gov The use of an AT1 receptor antagonist, losartan, was shown to block the proliferative effects induced by Adrenotensin, confirming the essential role of this pathway. nih.govnih.gov

While Adrenotensin promotes cell proliferation in specific cell types, the broader peptide family it belongs to has complex and sometimes opposing roles in cell fate. Adrenomedullin, for instance, is widely recognized as a potent inhibitor of apoptosis (programmed cell death) in various cell types, including endothelial cells, osteoblasts, and certain tumor cells, thereby acting as a survival factor. nih.govnih.govnih.govopenaccesspub.org This anti-apoptotic function is a critical component of its protective effects in the cardiovascular system and its potential role in tumor biology. wikipedia.orgnih.gov However, a direct role for Pro-Adrenomedullin (153-185) in the regulation of apoptosis has not been specifically established in the reviewed literature.

Table 2: Effects of Pro-Adrenomedullin (153-185) on Cellular Growth and Regulation

| Experimental System | Effect | Mechanism of Action |

|---|---|---|

| Cultured Rat Vascular Smooth Muscle Cells | Induces proliferation. nih.gov | Not fully elucidated in these studies, but linked to its vasoconstrictive properties. |

| Cultured Rat Mesangial Cells | Stimulates cell proliferation and extracellular matrix synthesis. nih.govnih.gov | Mediated by increased local Angiotensin II levels and upregulation of the Angiotensin II Type 1 (AT1) receptor. nih.govnih.gov |

| Cat Pulmonary Arterial Rings | Induces contraction (an effect on smooth muscle cells). nih.gov | Endothelium-dependent mechanism. nih.gov |

Role in Pathophysiological Processes: Mechanistic and Model Based Research

Cardiovascular Pathophysiology in Experimental Disease Models

Experimental models have been crucial in elucidating the direct effects of Pro-Adrenomedullin (153-185) on the vasculature, revealing its contribution to processes underlying hypertension and vascular remodeling.

Pro-Adrenomedullin (153-185), or adrenotensin, demonstrates potent vasoconstrictive properties, in direct contrast to the well-known vasodilatory effects of adrenomedullin (B612762). In experimental studies using anesthetized rats, an intravenous bolus injection of adrenotensin was shown to significantly increase mean arterial pressure. google.com Further in vitro research using isolated rat aortic rings confirmed that adrenotensin augments aortic tension in a dose-dependent manner, substantiating its role as a pressor agent. google.com

The mechanism for this vasoconstriction appears to be endothelium-dependent. In studies on cat pulmonary arterial rings, the contractile response to adrenotensin was significantly diminished by the removal of the endothelial layer. nih.gov This suggests that adrenotensin stimulates the release of endothelium-derived contracting factors or inhibits the release of relaxing factors to exert its effect.

A key aspect of its function is its antagonistic relationship with adrenomedullin. Not only do the two peptides have opposing effects on vascular tone, but they also appear to be involved in a reciprocal inhibitory feedback loop. Studies have shown that adrenotensin can inhibit the release of adrenomedullin from the rat aorta, and vice versa. google.com This intramolecular regulation within the products of the pro-adrenomedullin gene suggests a sophisticated local mechanism for controlling vascular homeostasis, where an imbalance in favor of adrenotensin could contribute to a hypertensive state. google.com

Table 1: Effects of Pro-Adrenomedullin (153-185) in Experimental Vascular Models

| Experimental Model | Compound | Finding | Implication for Pathophysiology |

| Anesthetized Rats | Pro-Adrenomedullin (153-185) | Increased mean arterial pressure by 28% following intravenous injection. google.com | Contributes to hypertension through systemic pressor effects. |

| Isolated Rat Aortic Rings | Pro-Adrenomedullin (153-185) | Augmented vascular tension in a dose-dependent manner. google.com | Direct vasoconstrictor activity. |

| Cultured Rat Vascular Smooth Muscle Cells | Pro-Adrenomedullin (153-185) | Increased ³H-Thymidine incorporation by 55%, indicating cell proliferation. google.com | Promotes vascular remodeling associated with chronic hypertension. |

| Cat Pulmonary Arterial Rings | Pro-Adrenomedullin (153-185) | Contractile response was endothelium-dependent. nih.gov | Mechanism involves interaction with the vascular endothelium. |

| Isolated Rat Aorta | Pro-Adrenomedullin (153-185) | Inhibited the release of adrenomedullin. google.com | Participates in a local feedback loop that can favor vasoconstriction. |

The proliferation of vascular smooth muscle cells (VSMCs) is a critical component of vascular remodeling in chronic hypertension and atherosclerosis, which can lead to myocardial injury. nih.gov Research has demonstrated that Pro-Adrenomedullin (153-185) directly stimulates the proliferation of cultured rat VSMCs. google.com This mitogenic effect suggests that, in conditions where its expression or activity is elevated, adrenotensin could contribute to the structural changes in blood vessels, such as arterial stiffening and luminal narrowing. These changes increase the afterload on the heart, a key factor in the development of cardiac hypertrophy and eventual myocardial injury.

Furthermore, studies on cat pulmonary arterial rings showed that pre-contraction with adrenotensin selectively weakened the vasorelaxant response to adrenomedullin, but not to other vasodilators. nih.gov This specific antagonism could exacerbate conditions of myocardial stress by impairing a key endogenous protective mechanism (ADM-mediated vasodilation) designed to reduce cardiac workload. While direct studies on animal models of myocardial infarction are focused on the ADM system as a whole, the known proliferative and vasoconstrictive actions of adrenotensin point to its potential role as a contributing factor to the adverse remodeling processes that follow cardiac injury.

Renal Disease Pathomechanisms in Animal Models

Currently, there is a lack of specific experimental research detailing the direct role or pathomechanisms of Pro-Adrenomedullin (153-185) in animal models of renal disease. Scientific investigation into the involvement of the adrenomedullin peptide family in kidney pathophysiology has predominantly centered on the functions of adrenomedullin (ADM), which is known to have renal vasodilatory, diuretic, and natriuretic effects, and its precursor fragment MR-proADM as a biomarker of renal impairment. openaccesspub.orgnih.gov

Inflammatory and Septic Conditions in Preclinical Studies

Specific preclinical studies investigating the contribution of Pro-Adrenomedullin (153-185) to the mechanisms of Systemic Inflammatory Response Syndrome (SIRS) and sepsis are limited. The pathophysiology of sepsis involves complex interactions between inflammatory mediators and the cardiovascular system. nih.gov Research in this field has largely focused on the significant upregulation of the vasodilator adrenomedullin (ADM) during sepsis and its dual role in contributing to septic shock-induced hypotension while also being essential for maintaining endothelial barrier function. nih.govlu.se The specific contribution of the vasoconstrictor fragment, adrenotensin, to this complex inflammatory state has not yet been elucidated in preclinical models.

The adrenomedullin system is recognized as a critical regulator of endothelial barrier function and microcirculatory homeostasis, processes that are severely disrupted during sepsis. mdpi.comnih.gov While the vasodilatory and barrier-stabilizing effects of ADM have been a major focus of sepsis research, the specific actions of Pro-Adrenomedullin (153-185) in this context are not well defined. Given its demonstrated vasoconstrictor properties in other experimental models, it could be hypothesized that adrenotensin might contribute to microcirculatory dysfunction by promoting localized vasoconstriction, potentially worsening tissue hypoperfusion. However, without direct evidence from preclinical sepsis studies, its precise role remains speculative.

Pulmonary Pathophysiology in Animal Models

The adrenomedullin system is significantly involved in the regulation of pulmonary vascular tone and integrity. In animal models of lung disease, components of the pro-adrenomedullin system have demonstrated notable effects on pulmonary hypertension and acute lung injury.

Pulmonary Hypertension (PH) is a condition characterized by elevated pressure in the pulmonary arteries, often involving vascular remodeling, vasoconstriction, and inflammation. nih.govnih.gov Animal models, such as those induced by monocrotaline (B1676716) (MCT) or chronic hypoxia, are crucial for investigating the underlying mechanisms and potential therapeutic targets. nih.govnih.govfrontiersin.org

While direct research on the Pro-Adrenomedullin (153-185) fragment in PH is limited, studies on other peptides derived from the same precursor highlight the system's importance. In rat models of PH induced by high pulmonary blood flow (aortocaval shunt), the expression of Proadrenomedullin N-terminal 20-peptide (PAMP) was found to be significantly upregulated in the plasma and within the endothelial and smooth muscle cells of pulmonary arteries. nih.gov This suggests an involvement of PAMP in the development of this form of PH. nih.gov

Furthermore, Intermedin/Adrenomedullin-2 (IMD/AM2), a peptide from the same superfamily as ADM, has been shown to be a potent pulmonary vasodilator in animal studies. nih.govnih.gov In cellular models using human pulmonary artery cells, IMD/AM2 inhibited the proliferation of pulmonary fibroblasts and the migration of pulmonary smooth muscle cells, which are key events in the vascular remodeling seen in pulmonary arterial hypertension (PAH). nih.gov In rats with hypoxia-induced PH, IMD/AM2 administration caused potent, nitric oxide-mediated vasodilation in both main and resistance pulmonary arteries. nih.gov These findings suggest that peptides from the ADM family have protective roles against the pathological processes of PH.

| Peptide | Model | Key Findings | Reference |

|---|---|---|---|

| Proadrenomedullin N-terminal 20-peptide (PAMP) | Rat model of high blood flow-induced PH (Aortocaval Shunt) | Plasma PAMP concentration and pulmonary artery expression were significantly increased in hypertensive rats compared to controls. | nih.gov |

| Intermedin/Adrenomedullin-2 (IMD/AM2) | Human pulmonary fibroblast and smooth muscle cell cultures | Inhibited angiotensin II- and stretch-induced fibroblast proliferation; inhibited PDGF-mediated smooth muscle cell migration. | nih.gov |

| Intermedin/Adrenomedullin-2 (IMD/AM2) | Rat model of hypoxia-induced PH | Caused potent, concentration-dependent vasodilation in pulmonary arteries from hypertensive rats. | nih.gov |

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation, endothelial damage, and impaired gas exchange. google.com The adrenomedullin system, known for preserving endothelial barrier integrity and modulating inflammation, is highly relevant in this context. d-nb.infomdpi.com

In a mouse model of acute lung injury induced by carrageenan, treatment with Adrenomedullin (ADM) significantly attenuated the development of the injury. nih.gov The administration of ADM reduced the recruitment of leukocytes into the lung tissue, decreased the expression of proinflammatory cytokines, and inhibited the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation. nih.gov Furthermore, ADM treatment prevented oxidative and nitroxidative damage by reducing levels of nitrotyrosine, malondialdehyde (MDA), and poly (ADP-ribose) polymerase (PARP). nih.gov

In other preclinical models, ADM has shown protective effects. For instance, in mechanically ventilated mice with pneumococcal pneumonia, ADM administration helped prevent the progression to sepsis and reduced lung injury. d-nb.info These studies underscore the therapeutic potential of modulating the ADM system to mitigate inflammatory lung damage.

Central Nervous System Disorders in Animal Models

The components of the pro-adrenomedullin system are expressed in the central nervous system and have been implicated in the response to various neurological insults, including ischemic injury and neuroinflammation.

Ischemic stroke remains a leading cause of long-term disability, and animal models, such as the middle cerebral artery occlusion (MCAo) model in rats, are fundamental for studying its pathophysiology. nih.govnih.gov Research focusing on Adrenomedullin (ADM), the major peptide product of the pro-adrenomedullin gene, has revealed significant neuroprotective effects.

In a rat model of transient MCAo, intravenous infusion of ADM significantly reduced the size of the resulting brain infarct and improved neurological outcomes. nih.gov A key mechanism identified was the inhibition of neutrophil infiltration into the ischemic brain tissue. nih.gov This was evidenced by a significant reduction in myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, in the ischemic hemisphere of ADM-treated rats compared to controls. nih.gov

| Parameter | Control Group | Adrenomedullin Group | Significance | Reference |

|---|---|---|---|---|

| Infarct Size Reduction | - | 25-32% reduction across different coronal levels | p < 0.05 | nih.gov |

| Myeloperoxidase (MPO) Activity (unit/g wet tissue) | 0.205 +/- 0.054 | 0.047 +/- 0.009 | p < 0.0001 | nih.gov |

Neuroinflammation is a common feature in both acute brain injuries, like traumatic brain injury (TBI), and chronic neurodegenerative diseases. nih.govnih.gov This process involves the activation of glial cells and the release of inflammatory mediators. nih.gov The ADM system appears to play a modulatory role in these inflammatory cascades.

In an experimental rat model of TBI, ADM treatment demonstrated neuroprotective effects by counteracting oxidative stress and inflammation. nih.gov Trauma-induced increases in malondialdehyde (MDA), a marker of lipid peroxidation, were significantly reduced in the brain tissue of rats treated with ADM. nih.gov Concurrently, the levels of glutathione (B108866) (GSH), a major endogenous antioxidant, were significantly increased in the ADM-treated group compared to the untreated trauma group. nih.gov These findings suggest that the ADM system can mitigate secondary injury mechanisms that contribute to neurodegeneration following acute insults. The link between the ADM system and neurodegenerative diseases like Alzheimer's has also been noted, suggesting a broader role in maintaining neurological homeostasis. nih.gov

Cancer Biology and Tumor Microenvironment in Experimental Oncology

The adrenomedullin system is increasingly recognized as a significant player in cancer progression. nih.gov Both tumor cells and various cells within the tumor microenvironment, such as macrophages and endothelial cells, can produce and secrete ADM. nih.govoup.com Elevated levels of ADM are often associated with a poorer prognosis in cancer patients. nih.gov

Experimental oncology models have shown that ADM functions as a crucial survival factor for tumor cells. nih.gov Its expression is often upregulated by hypoxia, a common feature of solid tumors, through a HIF-1α mediated mechanism. nih.gov The peptide acts as an autocrine and paracrine growth factor, inhibits apoptosis, enhances tumor cell motility, and promotes angiogenesis—the formation of new blood vessels that supply the tumor. nih.govoup.com

In experimental models of ovarian cancer, ADM has been shown to induce chemoresistance to drugs like cisplatin (B142131) by reprogramming glucose metabolism within the cancer cells. nih.gov Studies using various cancer xenograft models have demonstrated that inhibiting the ADM system, either by blocking the peptide or its receptors, leads to a significant reduction in tumor growth and progression. nih.gov While most research has focused on the ADM peptide itself, these findings implicate the entire pro-adrenomedullin system, from which Adrenotensin (Pro-Adrenomedullin 153-185) is derived, as a key component of the tumor microenvironment and a potential target for cancer therapy.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. frontiersin.org Several growth-stimulating molecules, including vascular endothelial growth factor (VEGF) and adrenomedullin (AM), mediate this process. frontiersin.org Both AM and another peptide derived from pro-adrenomedullin, PAMP, are recognized as potent angiogenic agents. mdpi.comfrontiersin.org

Research has demonstrated that PAMP can induce angiogenesis at remarkably low concentrations, even in the femtomolar range, suggesting it is several orders of magnitude more potent than other angiogenic peptides like VEGF or AM. mdpi.com This potent pro-angiogenic activity is crucial for the development and maintenance of functional microvasculature. frontiersin.org In the context of cancer, tumor cells and various stromal cells within the tumor microenvironment, such as endothelial cells and macrophages, produce and secrete AM. nih.govfrontiersin.org This local production of AM contributes to the neovascularization that sustains tumor expansion. frontiersin.org

| Model | Key Findings | Reference |

| In vitro and in vivo angiogenesis assays | PAMP induces angiogenesis at femtomolar concentrations, demonstrating high potency. | mdpi.com |

| Mouse model of lung metastasis (B16-F10 melanoma cells) | A DNA vaccine targeting PAMP significantly reduced intratumoral angiogenesis. | mdpi.com |

Tumor Cell Proliferation and Apoptosis Avoidance

Beyond its role in angiogenesis, peptides derived from pro-adrenomedullin also directly influence tumor cell behavior by promoting proliferation and inhibiting apoptosis (programmed cell death).

Adrenomedullin has been identified as a survival factor for tumor cells. nih.gov Studies have shown that AM can reduce the levels of pro-apoptotic proteins, such as fragmented PARP, Bax, and activated caspases, in various cancer cell lines, including endometrial, prostate, and breast cancer cells. nih.gov This reduction in pro-apoptotic factors leads to a lower level of induced apoptosis compared to control cells. nih.gov For instance, in prostate cancer cells, AM has been shown to play a protective role against apoptosis induced by serum deprivation or treatment with the chemotherapeutic agent etoposide (B1684455). nih.gov Overexpression of AM in PC-3 prostate cancer cells resulted in a significant decrease in the percentage of cells in the subG0/G1 phase (indicative of apoptosis) after etoposide treatment. nih.gov

Furthermore, research indicates that PAMP can induce the growth of melanoma cells. mdpi.com This suggests a direct role for this pro-adrenomedullin-derived peptide in fostering tumor cell proliferation. The same study that investigated the anti-PAMP DNA vaccine observed a reduction in the cancer cell proliferation index in vaccinated mice, alongside the decrease in angiogenesis. mdpi.com

The ability of tumor cells to evade apoptosis is a key mechanism of resistance to chemotherapy. nih.govnih.gov By preventing apoptosis, AM may contribute to the resistance of prostate cancer to chemotherapeutic agents. nih.gov This anti-apoptotic function, coupled with the pro-proliferative effects of peptides like PAMP, highlights the multifaceted role of the pro-adrenomedullin system in promoting tumor progression.

| Cell Line/Model | Experimental Condition | Key Findings on Proliferation/Apoptosis | Reference |

| Prostate Cancer Cells (DU 145, PC-3, LNCaP) | Serum deprivation or etoposide treatment | AM prevented apoptosis. | nih.gov |

| PC-3 Prostate Cancer Cells | AM overexpression and etoposide treatment | Significant decrease in apoptotic cells (subG0/G1 phase). | nih.gov |

| Endometrial, Prostate, and Breast Carcinoma Cells | AM overexpression | Reduced levels of pro-apoptotic proteins (fragmented PARP, Bax, activated caspases). | nih.gov |

| Mouse model of lung metastasis (B16-F10 melanoma cells) | DNA vaccine against PAMP | Reduced cancer cell proliferation index. | mdpi.com |

Advanced Research Methodologies and Analytical Techniques

Synthetic Peptide Chemistry and Production of Pro-Adrenomedullin (153-185) Analogs

The synthesis of Pro-Adrenomedullin (153-185) and its analogs is crucial for research purposes, enabling detailed investigation into its biological functions. Chemical synthesis allows for the production of the pure peptide, as well as modified versions to study structure-activity relationships. For instance, synthetic human Pro-Adrenomedullin (153-185) is commercially available for research applications. glpbio.comcreative-peptides.comglpbio.cn These synthetic peptides are essential for use as standards in quantitative assays and for in vitro and in vivo functional studies. The ability to create analogs with specific amino acid substitutions or modifications facilitates the identification of key residues responsible for receptor binding and biological activity.

Quantitative Analytical Assays for Research Applications

Accurate quantification of Pro-Adrenomedullin (153-185) and its precursor, proadrenomedullin, in biological samples is fundamental to understanding its clinical relevance. Several immunoassays and other analytical techniques have been developed for this purpose.

Radioimmunoassay (RIA): RIA kits are designed to measure the concentration of Pro-Adrenomedullin (153-185) in various samples. phoenixbiotech.net These competitive assays utilize a radiolabeled peptide and a specific antibody. The concentration of the unlabeled peptide in a sample is determined by its ability to compete with the radiolabeled peptide for antibody binding sites. phoenixbiotech.net While sensitive, RIAs have limitations, including potential cross-reactivity and the challenges associated with handling radioactive materials. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are widely used for the quantification of pro-adrenomedullin and its fragments, including the mid-regional pro-adrenomedullin (MR-proADM), which is a stable fragment used as a surrogate marker for adrenomedullin (B612762) levels. elisakits.co.ukassaygenie.comantibodies.com These assays typically employ a sandwich ELISA format, where the target protein is captured between two antibodies, providing high specificity and sensitivity. assaygenie.comantibodies.com ELISA offers a non-radioactive alternative to RIA with good reproducibility. assaygenie.com

| Assay Type | Target Analyte | Principle | Sample Types |

| Radioimmunoassay (RIA) | Pro-Adrenomedullin (153-185) | Competitive binding with radiolabeled peptide | Plasma, other biological fluids phoenixbiotech.net |

| ELISA | Pro-Adrenomedullin (Pro-ADM) / Mid-regional pro-adrenomedullin (MR-proADM) | Sandwich immunoassay | Serum, plasma, tissue homogenates, other biological fluids elisakits.co.ukassaygenie.comantibodies.com |

| Mass Spectrometry (MS) | Mid-regional pro-adrenomedullin (MR-proADM) | Micro-liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (μLC-QTOF/MS) | Plasma researchgate.netd-nb.info |

Mass Spectrometry (MS): Advanced analytical techniques like mass spectrometry are increasingly being used for the precise quantification of proadrenomedullin fragments. researchgate.netnih.gov Micro-liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (μLC-QTOF/MS) has been established for the sensitive and specific measurement of MR-proADM, overcoming some of the specificity issues associated with immunoassays. researchgate.netd-nb.info

In vitro Model Systems for Mechanistic Elucidation

In vitro models are indispensable for dissecting the molecular mechanisms underlying the actions of Pro-Adrenomedullin (153-185) and the broader adrenomedullin system.

Cell Lines: A variety of cell lines have been utilized in adrenomedullin research to study its effects on cellular processes. For example, studies have used pancreatic cancer cell lines to investigate the role of adrenomedullin in cell proliferation and invasion. researchgate.net Other cell lines employed in proadrenomedullin research include monkey kidney cells (COS7), human lung adenocarcinoma cells (A549), Chinese hamster ovary (CHO) cells, and rat pheochromocytoma (PC12) cells. nih.gov The use of specific cell lines allows researchers to study the effects of proadrenomedullin-derived peptides in a controlled environment.

Organotypic Cultures: While less specifically detailed for Pro-Adrenomedullin (153-185) in the provided results, organotypic cultures, which better mimic the three-dimensional structure and cellular interactions of native tissues, are valuable tools in peptide research. These systems could be employed to study the effects of Pro-Adrenomedullin (153-185) on tissue-level processes.

In vivo Animal Models for Physiological and Pathophysiological Investigations

Animal models are critical for understanding the integrated physiological and pathophysiological roles of the adrenomedullin system, including its constituent peptides, in a whole-organism context. nih.govmdpi.comfrontiersin.org

Rodent Models: Mice and rats are extensively used to study the in vivo functions of adrenomedullin and its related peptides. nih.gov For instance, rodent models have been instrumental in demonstrating the potent and long-lasting hypotensive activity of adrenomedullin. scispace.com Animal models of various diseases, such as those with intestinal inflammation, have been used to show the protective effects of adrenomedullin, including the improvement of vascular and lymphatic function and mucosal epithelial repair. nih.gov Furthermore, studies in rodent models have shown that extended administration or overexpression of the adrenomedullin gene can diminish vascular hyperplasia and intimal expansion. wikipedia.org

| Animal Model | Application in Adrenomedullin Research | Key Findings |

| Mice | Studying the role of adrenomedullin in development, cardiovascular function, and disease. nih.govnih.govnih.gov | Adrenomedullin knockout is embryonic lethal; heterozygous mice show elevated blood pressure and reduced neovascularization. nih.gov |

| Rats | Investigating the physiological effects of adrenomedullin administration. scispace.com | Demonstrated the potent and long-lasting hypotensive effect of adrenomedullin. scispace.com |

| Rabbits | Used in studies involving administration of peptides to observe physiological responses. glpbio.com | --- |

Genetic Engineering and Gene Editing Approaches in Research

Genetic manipulation in animal models has provided profound insights into the essential functions of the adrenomedullin system.

Knockout/Transgenic Models: The generation of knockout mice for the adrenomedullin gene (Adm) has revealed its critical role in embryonic development. Homozygous Adm knockout mice are not viable and die mid-gestation due to severe vascular abnormalities, highlighting the importance of adrenomedullin in angiogenesis. nih.gov Heterozygous mice, which have one functional copy of the Adm gene, are viable but exhibit higher blood pressure and impaired neovascularization. nih.gov

Conditional knockout models, where the Adm gene is deleted in specific tissues or at specific times, have been developed to bypass the embryonic lethality of a full knockout and to study the function of adrenomedullin in adult animals. nih.govpnas.org For example, brain-specific knockout of the Adm gene has been created using the Cre/loxP system. pnas.org

Furthermore, transgenic mice that overexpress adrenomedullin have been generated to study the effects of elevated peptide levels. nih.gov These models have been crucial in confirming the in vivo functions of adrenomedullin and its receptor system components. nih.gov

| Genetic Model | Description | Key Findings |

| Adm Knockout Mice | Complete deletion of the adrenomedullin gene. | Embryonic lethal, demonstrating the essential role of adrenomedullin in development. nih.gov |

| Conditional Knockout Mice | Tissue-specific or inducible deletion of the adrenomedullin gene. | Allows for the study of adrenomedullin function in specific adult tissues, circumventing embryonic lethality. nih.govpnas.org |

| Transgenic Mice | Overexpression of the adrenomedullin gene. | Used to investigate the consequences of elevated adrenomedullin levels. nih.gov |

| RAMP2 Knockout Mice | Deletion of the gene for Receptor Activity-Modifying Protein 2. | Reproduces the vascular phenotypes observed in Adm knockout mice, indicating RAMP2 is a key component of the adrenomedullin receptor system in the vasculature. nih.gov |

| PAMP-specific Knockout Mice | Deletion of the coding sequence for Proadrenomedullin N-terminal 20 peptide (PAMP) while preserving the adrenomedullin sequence. | These mice are viable and fertile, providing a tool to specifically study the functions of PAMP. nih.govnih.gov |

Interactions and Cross Talk with Other Biological Systems

Interplay with Other Peptides from the Preproadrenomedullin Processing

The processing of the 185-amino acid precursor, preproadrenomedullin, yields several vasoactive peptides, each with distinct and sometimes opposing biological activities. nih.govmdpi.com The primary and most studied of these are Adrenomedullin (B612762) (ADM) and Proadrenomedullin N-terminal 20 peptide (PAMP). nih.govresearchgate.net The C-terminal fragment, Pro-Adrenomedullin (153-185) or Adrenotensin, is also generated during this process, though its specific functions and interactions are less characterized. nih.govmedchemexpress.comnih.gov

Adrenomedullin is a potent vasodilator, while PAMP also exhibits hypotensive effects. frontiersin.org In contrast, some research suggests that Adrenotensin may act as a vasoconstrictor, indicating a potential counter-regulatory role within the peptide family derived from the same precursor. frontiersin.org This suggests a sophisticated mechanism of checks and balances, where different fragments from the same prohormone can exert opposing effects to finely tune physiological responses.

Table 1: Peptides Derived from Preproadrenomedullin and Their Vasoactive Effects

| Peptide | Amino Acid Residues (from pro-ADM) | Primary Vasoactive Effect |

| Proadrenomedullin N-terminal 20 peptide (PAMP) | 22-41 | Vasodilator/Hypotensive ahajournals.org |

| Adrenomedullin (ADM) | 95-146 | Potent Vasodilator mdpi.comfrontiersin.org |

| Pro-Adrenomedullin (153-185) / Adrenotensin | 153-185 | Vasoconstrictor frontiersin.org |

Modulatory Effects on the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of blood pressure regulation and fluid balance. wikipedia.orgnews-medical.net It is a cascade that ultimately produces Angiotensin II, a powerful vasoconstrictor that also stimulates the release of aldosterone (B195564), leading to sodium and water retention. teachmephysiology.com

The peptides from the preproadrenomedullin family exhibit significant cross-talk with the RAAS. Adrenomedullin, for example, can act as a functional antagonist to Angiotensin II. mdpi.com It has been shown to increase plasma renin activity while simultaneously inhibiting Angiotensin II-stimulated aldosterone secretion. ahajournals.org This dual action highlights a complex modulatory role, where it can both stimulate and inhibit different components of the RAAS.

PAMP has also been found to inhibit Angiotensin II-stimulated aldosterone production in human adrenal cells. ahajournals.org This effect is part of a broader antisecretagogue action, where PAMP can impair calcium influx required for hormone release. ahajournals.org

While direct, detailed research on the specific effects of Pro-Adrenomedullin (153-185) on the RAAS is not extensively documented, its identity as "Adrenotensin" and its reported vasoconstrictive properties suggest a potential interaction. frontiersin.org It may counteract the vasodilatory and aldosterone-suppressing effects of Adrenomedullin and PAMP, potentially by augmenting or mimicking the actions of Angiotensin II. However, further investigation is required to fully elucidate the precise role of Adrenotensin in modulating the RAAS.

Table 2: Influence of Preproadrenomedullin Peptides on the Renin-Angiotensin-Aldosterone System (RAAS)

| Peptide | Effect on Renin | Effect on Angiotensin II Action | Effect on Aldosterone Secretion |

| Adrenomedullin (ADM) | Increases activity | Functionally antagonizes | Inhibits mdpi.comahajournals.org |

| Proadrenomedullin N-terminal 20 peptide (PAMP) | Not clearly defined | Inhibits Ang II-stimulated secretion | Inhibits ahajournals.org |

| Pro-Adrenomedullin (153-185) / Adrenotensin | Not clearly defined | Hypothesized to be synergistic (Vasoconstriction) | Not clearly defined |

Cross-Regulation with other Vasoactive Peptide Systems

The regulation of vascular tone and blood pressure involves a delicate balance between numerous vasodilating and vasoconstricting substances. Beyond the RAAS, peptides from the preproadrenomedullin system interact with other major vasoactive systems, including natriuretic peptides and endothelins.

Natriuretic Peptides: The natriuretic peptide family, which includes Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), generally opposes the actions of the RAAS, promoting vasodilation, diuresis, and natriuresis. nih.govnih.gov Their actions are, in many ways, parallel to the primary effects of Adrenomedullin. Both Adrenomedullin and natriuretic peptides act as endogenous antagonists to the pressor and volume-retaining effects of the RAAS. nih.gov This functional synergy suggests a cooperative role in maintaining cardiovascular homeostasis. Information specifically detailing the interaction between Adrenotensin and the natriuretic peptide system is sparse, but its vasoconstrictive nature suggests it would likely counteract the effects of both natriuretic peptides and Adrenomedullin.

Endothelins: Endothelins, particularly endothelin-1 (B181129) (ET-1), are potent vasoconstrictors produced by endothelial cells. nih.gov The interplay with the adrenomedullin system presents another layer of counter-regulation. Adrenomedullin can inhibit the release of ET-1, thereby contributing to vasodilation. The vasoconstrictive properties attributed to Adrenotensin suggest it might have a contrasting effect, possibly promoting or enhancing the actions of endothelin. However, direct experimental evidence for the interaction between Pro-Adrenomedullin (153-185) and the endothelin system is currently lacking and awaits further research.

Future Directions and Emerging Research Avenues

Discovery of Novel Binding Partners and Receptor Subtypes Specific to Pro-Adrenomedullin (153-185)

While the bioactivity of pro-adrenomedullin (153-185), also known as adrenotensin, has been recognized, its specific receptors and binding partners remain an area of active investigation. nih.gov Unlike the well-characterized adrenomedullin (B612762) (AM) receptors, which are complexes of the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs), the direct targets of pro-adrenomedullin (153-185) are not fully elucidated. scispace.comebi.ac.uk

Initial research has explored whether pro-adrenomedullin fragments interact with known AM receptors. Some studies suggest that the full-length pro-adrenomedullin (ProADM) can bind to the ADM1 receptor (CALCRL/RAMP2). nih.gov However, it has also been proposed that ProADM may mediate some of its effects through signaling receptors different from the conventional AM receptors. nih.gov This opens the possibility that the C-terminal fragment, pro-adrenomedullin (153-185), may also interact with novel, as-yet-unidentified receptor subtypes.

The search for specific binding partners is crucial for understanding the unique physiological roles of this peptide. The identification of such partners would allow for more precise investigations into its signaling pathways and downstream effects, distinguishing them from those of adrenomedullin.

Elucidation of Unique Biological Functions Independent of Adrenomedullin

Pro-adrenomedullin (153-185) is one of several biologically active peptides derived from the prepro-adrenomedullin precursor. nih.govnih.gov While often studied in the context of its precursor and the more prominent peptide, adrenomedullin, emerging evidence suggests that pro-adrenomedullin (153-185) may possess unique biological functions.

For instance, studies have indicated that different fragments of pro-adrenomedullin can have distinct and even opposing effects. In cultured cardiac fibroblasts, full-length ProADM was found to induce chemokine expression, a pro-inflammatory effect, whereas mature AM repressed it. nih.gov This suggests that the various peptides cleaved from the prohormone, including pro-adrenomedullin (153-185), could have specific roles that are independent of adrenomedullin's well-established vasodilatory, anti-inflammatory, and angiogenic properties. nih.govnih.gov

Further research is needed to systematically investigate the standalone functions of pro-adrenomedullin (153-185) across different physiological systems. This includes exploring its potential roles in cardiovascular regulation, immune response, and cellular growth, separate from the known actions of adrenomedullin.

Advanced in silico Modeling and Structural Biology of Pro-Adrenomedullin (153-185)

The application of advanced computational techniques is a promising avenue for unraveling the structural and functional properties of pro-adrenomedullin (153-185). In silico modeling can provide valuable insights into the three-dimensional structure of this peptide, which is crucial for understanding its interaction with potential receptors and binding partners. nih.gov

Homology modeling, for example, has been employed to construct models of related G-protein-coupled receptors, such as the endothelin receptor, using templates like bovine rhodopsin. researchgate.net Similar approaches could be adapted to predict the structure of pro-adrenomedullin (153-185) and to perform virtual screening for potential interacting molecules. Furthermore, molecular docking simulations, like those used to study the endothelin-1 (B181129) binding site, could help identify the specific residues on pro-adrenomedullin (153-185) that are critical for its biological activity. researchgate.net

These computational methods, combined with experimental structural biology techniques such as X-ray crystallography or NMR spectroscopy, will be instrumental in defining the precise molecular interactions that govern the function of pro-adrenomedullin (153-185).

Role in Cellular Stress Responses and Homeostasis at the Molecular Level

Adrenomedullin and its related peptides are known to be involved in maintaining homeostasis, and their expression is often upregulated in response to various stressors such as hypoxia and inflammation. nih.govoatext.com Adrenomedullin itself plays a significant role in regulating the production of cytokines and other mediators involved in the inflammatory response. oatext.comhumordiagnostica.co.za

The specific role of pro-adrenomedullin (153-185) in cellular stress responses is an area ripe for exploration. Investigating how this peptide influences key signaling pathways involved in stress, such as those mediated by mitogen-activated protein kinases (MAPKs) or the nuclear factor-kappa B (NF-κB) system, could reveal novel protective or modulatory functions. Understanding its contribution to maintaining cellular and physiological balance under stressful conditions could have significant implications for various pathological states.

Application of Proteomics and Metabolomics in Understanding Pro-Adrenomedullin (153-185) Pathways

The integration of "omics" technologies, particularly proteomics and metabolomics, offers a powerful, systems-level approach to deciphering the complex biological pathways influenced by pro-adrenomedullin (153-185). revespcardiol.org These unbiased techniques can identify global changes in protein expression and metabolite levels in response to the peptide, providing a comprehensive view of its downstream effects. nih.govnih.gov

By applying proteomics, researchers can identify novel proteins that are up- or downregulated following treatment with pro-adrenomedullin (153-185), thereby uncovering new signaling cascades and cellular processes it regulates. revespcardiol.org Metabolomics can simultaneously reveal alterations in metabolic pathways, offering insights into the peptide's influence on cellular energy production, lipid metabolism, and other key biochemical functions. mdpi.com

Integrated multi-omics analysis, which combines proteomic and metabolomic data, can help to construct detailed molecular networks and identify key hubs and pathways that are modulated by pro-adrenomedullin (153-185). nih.govresearchgate.net This approach has the potential to reveal previously unknown functions and biomarkers associated with the peptide's activity.

Q & A

Q. What is the molecular structure of Pro-Adrenomedullin (153-185), human, and how does it relate to its biological activity?

this compound, is a 33-amino acid peptide (sequence: H₂N-SLPEAGPGRTLVSSKPQAHGAPAPPSGSAPHFL-OH) derived from the prepro-adrenomedullin precursor. It has a molecular weight of 3219.6 Da and includes key residues critical for receptor binding and vasodilatory activity. The peptide lacks the intramolecular disulfide bond present in mature adrenomedullin (ADM), which may influence its stability and bioactivity . Its intermediate glycine-extended form is the predominant circulating molecular variant in human plasma, suggesting distinct processing pathways compared to other ADM fragments .

Q. What are the standard methodologies for quantifying Pro-Adrenomedullin (153-185) in biological samples?

Competitive ELISA is widely used for detection, with protocols optimized for sensitivity (0.02–25 ng/mL) and specificity. Key steps include:

- Standard curve preparation : Serial dilutions in six steps to cover the dynamic range.

- Sample handling : Extraction from plasma/serum using acid-ethanol precipitation to minimize matrix interference.

- Validation : Cross-reactivity tests against related peptides (e.g., ADM 1-52) to confirm assay specificity . Storage conditions (4–8°C) and avoidance of freeze-thaw cycles are critical for maintaining analyte stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported vasodilatory effects of Pro-Adrenomedullin (153-185) across experimental models?

Discrepancies in vascular tone modulation arise from differences in model systems (e.g., isolated vessels vs. in vivo models) and species-specific receptor affinities. For example:

- In vitro studies : Use of rodent aortic rings may underestimate human-specific responses due to receptor heterogeneity .

- Clinical correlations : Elevated Pro-Adrenomedullin levels post-cardiac surgery (AUC = 0.73 for LCOS prediction) highlight context-dependent bioactivity . To address contradictions, employ comparative studies across species and validate findings using human primary endothelial cells or transgenic models expressing human ADM receptors .

Q. What experimental strategies optimize the study of Pro-Adrenomedullin (153-185)'s role in cardiovascular pathologies?

- Model selection : Preclinical models should mimic human pathophysiology, such as ischemia-reperfusion injury in rodents or pressure-overload heart failure.

- Endpoint design : Combine hemodynamic measurements (e.g., blood pressure monitoring) with molecular analyses (e.g., RT-qPCR for ADM receptor expression).

- Dosing protocols : Subcutaneous or intraperitoneal administration at 1–5 µg/kg aligns with pharmacokinetic studies showing peak plasma levels at 15–30 minutes . Include controls for peptide degradation (e.g., protease inhibitors) and validate using mass spectrometry .

Q. How do circulating molecular forms of Pro-Adrenomedullin (e.g., intermediate vs. mature fragments) impact biomarker reliability?

The glycine-extended intermediate form (major circulating variant) exhibits reduced receptor affinity compared to mature ADM, necessitating assays that differentiate between forms. Strategies include:

- Immunoassay specificity : Use antibodies targeting the C-terminal region (e.g., residues 153-185) to avoid cross-reactivity with shorter fragments .

- Clinical validation : Correlate fragment-specific levels with outcomes (e.g., ICU stay duration in sepsis or cardiac surgery patients) .

Q. What are the challenges in isolating Pro-Adrenomedullin (153-185) from biological matrices, and how can they be mitigated?

- Matrix interference : Plasma proteins and proteases degrade the peptide. Use acid-ethanol precipitation or immunoaffinity columns for purification .

- Stability : Store samples at -80°C with Thimerosal (0.01%) to prevent oxidation. Avoid repeated freeze-thaw cycles .

- Quantification : Normalize results to internal standards (e.g., synthetic stable isotope-labeled Pro-Adrenomedullin) to correct for recovery variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.